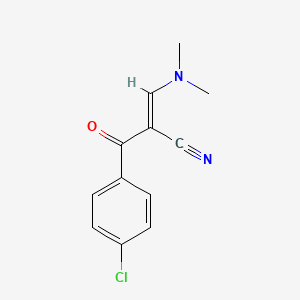

2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Description

2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile: is an organic compound characterized by the presence of a chlorobenzoyl group, a dimethylamino group, and an acrylonitrile moiety

Propriétés

IUPAC Name |

(E)-2-(4-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNAFCXKKEMQX-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 4-chlorobenzoyl chloride with dimethylamine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, room temperature or elevated temperatures.

Major Products:

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced products with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Chemistry: 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Activité Biologique

2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 234.68 g/mol. It features a chlorobenzoyl group , a dimethylamino group , and an acrylonitrile moiety . The compound appears as a solid with a melting point around 110 °C and has a density of 1.215 g/cm³ .

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. Its structural components suggest mechanisms that may inhibit tumor growth through:

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, preventing cancer cells from proliferating .

Table 1: Summary of Antitumor Mechanisms

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Cell Cycle Arrest | Prevents proliferation by interfering with cell cycle progression |

Antimicrobial Activity

In addition to its antitumor effects, there is emerging evidence that this compound may possess antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, although further research is needed to substantiate these claims .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with dimethylamine and acrylonitrile under controlled conditions. A base such as triethylamine is often used to neutralize the hydrochloric acid produced during the reaction. The purification process may involve recrystallization or column chromatography .

The precise mechanism of action for this compound remains under investigation. Current hypotheses suggest that it interacts with specific molecular targets involved in cell proliferation and apoptosis pathways. Potential interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.

- Receptor Modulation : It could modulate receptor activities related to tumor progression .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

- Study on Related Compounds : Research on compounds like 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile has shown enhanced reactivity due to halogen substitutions, which may be relevant for understanding the biological activity of our compound .

- Pharmacological Studies : Investigations into pharmacological effects have highlighted the importance of substituent groups in determining biological activity, suggesting that further exploration could yield valuable therapeutic leads.

Q & A

Advanced Research Question

- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating charge-transfer potential .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H-bonding: 12–15% contribution; π-π stacking: 8–10%) from crystal packing data .

- Docking studies : Assess binding affinity to biological targets (e.g., antimicrobial enzymes) via AutoDock Vina, with binding energies ≤-7.0 kcal/mol suggesting strong interactions .

What factors influence the compound’s stability in acidic or oxidative environments, and how can degradation products be identified?

Advanced Research Question

- pH-dependent stability : In 1M HNO₃, the dimethylamino group may protonate, reducing inhibition efficacy. Hydrolysis of the acrylonitrile moiety generates carboxylic acid derivatives .

- Degradation analysis : Use HPLC-MS (e.g., C18 column, acetonitrile/water gradient) to detect byproducts like 4-chlorobenzoic acid (retention time ~0.34 min) .

- Kinetic studies : Monitor degradation rates via UV-Vis at λ = 270–300 nm, with pseudo-first-order rate constants (k ~10⁻³ min⁻¹) .

How does structural modification of the acrylonitrile core impact biological activity or material properties?

Advanced Research Question

- Substituent effects : Replacing the 4-chlorobenzoyl group with thienyl () reduces antimicrobial activity (MIC values increase from 8 µg/mL to >64 µg/mL) .

- Electronic tuning : Introducing electron-donating groups (e.g., -OCH₃) narrows the HOMO-LUMO gap, enhancing fluorescence quantum yield (QY: 0.45 → 0.72) .

- Crystallinity : Bulky substituents (e.g., biphenyl) reduce melting points (235°C → 180°C) but improve solubility in DMSO .

What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question

- Nucleophilic attack : The β-carbon of acrylonitrile is electrophilic. In Michael additions, amines (e.g., pyrrolidine) attack this position, forming adducts confirmed by LC-MS (m/z +78) .

- Electrophilic substitution : The 4-chlorobenzoyl group directs electrophiles (e.g., NO₂⁺) to the para position, yielding nitro derivatives (HPLC purity ≥95%) .

- Photoreactivity : UV irradiation (254 nm) induces [2+2] cycloaddition, forming dimeric products characterized by MALDI-TOF (m/z ~550) .

How can impurities in synthesized batches be quantified, and what thresholds are acceptable for pharmacological studies?

Advanced Research Question

- HPLC analysis : Use a C18 column with PDA detection (λ = 254 nm). Key impurities include unreacted 4-chlorobenzoyl chloride (RT = 0.85 min) and hydrolysis byproducts .

- Acceptance criteria : Pharmacopeial guidelines (e.g., USP) require individual impurities ≤0.10% and total impurities ≤0.50% .

- Validation : Linearity (R² ≥0.999), LOD (0.01%), and LOQ (0.03%) ensure method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.